2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide

Physicochemical profiling Lipophilicity Drug design

Fragment-based drug discovery requires building blocks with balanced ADMET profiles and reliable multi-vendor supply. This 1,2,4-oxadiazole scaffold addresses both: • Cyclopropyl substituent enhances conformational rigidity & metabolic stability vs. methyl/ethyl analogs; XLogP3-AA 0.8, TPSA 68 Ų-optimal for intracellular target engagement without compromising assay solubility. • Reactive 2-chloroacetamide handle enables parallel amide, thioether, and ether library synthesis via nucleophilic substitution. • ≥6 independent suppliers stock this compound at 95% purity; consistent specifications across vendors eliminate batch re-qualification during scale-up campaigns.

Molecular Formula C7H8ClN3O2
Molecular Weight 201.61 g/mol
CAS No. 1354957-99-5
Cat. No. B1455730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide
CAS1354957-99-5
Molecular FormulaC7H8ClN3O2
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)NC(=O)CCl
InChIInChI=1S/C7H8ClN3O2/c8-3-5(12)9-7-10-6(11-13-7)4-1-2-4/h4H,1-3H2,(H,9,10,11,12)
InChIKeyRLBHFYVFVXOPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide (CAS 1354957-99-5): Core Identity for Procurement & Research Specification


2-Chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide is a heterocyclic building block that combines a 1,2,4‑oxadiazole core with a cyclopropyl substituent at position 3 and a reactive 2‑chloroacetamide side chain at position 5. With a molecular formula of C₇H₈ClN₃O₂, a molecular weight of 201.61 g mol⁻¹, and a typical commercial purity of 95% [1], it is primarily sourced from Enamine (EN300‑91444) [2] and is stocked by several major chemical suppliers for research and further manufacturing use only . The 1,2,4‑oxadiazole ring is a well‑established pharmacophore in medicinal chemistry, frequently employed as a hydrolytically stable bioisostere of ester and amide functionalities [3], while the chloroacetamide moiety provides a versatile handle for nucleophilic substitution and further synthetic elaboration [4].

1
1,2,4-Oxadiazole pharmacophore core — reported hydrolytically stable bioisostere of ester and amide functionalities for medicinal chemistry elaboration.
2
Cyclopropyl at position 3 — imparts conformational rigidity and distinct electronic character; supports scaffold diversity in fragment-based design.
3
Chloroacetamide at position 5 — versatile electrophilic handle for nucleophilic substitution; enables late-stage derivatisation for SAR libraries.

Why 2-Chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide Cannot Be Casually Replaced by In‑Class Analogs


Within the 1,2,4‑oxadiazole chemical space, even minor substituent changes at the 3‑position or side‑chain modifications can drastically alter molecular recognition, metabolic stability, and downstream synthetic utility. The cyclopropyl group imparts a unique combination of conformational rigidity and electronic character that simple alkyl congeners such as methyl or ethyl cannot replicate [1]. Furthermore, the 2‑chloroacetamide handle is a privileged reactive centre for late‑stage functionalisation—replacing it with an unsubstituted acetamide or a different halogen directly impacts reaction kinetics and product profiles [2]. Consequently, treating this compound as a drop‑in substitute for any close structural analog without experimental verification risks compromising both synthetic yields and biological outcomes.

Cyclopropyl vs. alkyl substituents
Replacing the cyclopropyl group with methyl or ethyl alters conformational profile and electronic character; target recognition and metabolic stability context may shift substantially and require re-validation.
Chloroacetamide vs. bromo/acetamide
The chloroacetamide leaving group offers a balanced reactivity profile. Bromo analogs introduce higher reactivity with increased side-reaction risk, while unsubstituted acetamide lacks the electrophilic handle—each substitution alters product profiles.

2-Chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Relative to the Methyl Analog

The target compound exhibits a computed XLogP3-AA of 0.8, compared with 0.7 for the direct methyl analog 2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide. This +0.1 log unit increase translates to a ~26% greater partition coefficient, reflecting the cyclopropyl group's enhanced hydrophobicity [1][2].

Lipophilicity (XLogP3-AA)
Head-to-head
Target: 0.8 vs. Methyl analog: 0.7
Supports permeability context review; +0.1 log unit difference reported.
Computed by XLogP3 3.0; experimental log P may differ.
Physicochemical profiling Lipophilicity Drug design

Increased Molecular Complexity and Topological Diversity

The complexity score, a composite index of atom count, symmetry, and ring topology, is 210 for the target compound versus 155 for the methyl analog. Additionally, the target compound possesses 3 rotatable bonds compared with 2 in the methyl variant, while both share an identical topological polar surface area (TPSA) of 68 Ų [1][2]. These differences indicate that the cyclopropyl group confers greater three‑dimensional character without sacrificing hydrogen‑bonding capacity.

Molecular Complexity
Head-to-head
Target: 210 (3 rotatable bonds) vs. Methyl analog: 155 (2 rotatable bonds); TPSA identical at 68 Ų
Higher 3D character may support selectivity context review.
Cactvs descriptors; does not guarantee target selectivity improvement.
Molecular complexity Scaffold diversity Fragment-based design

Predicted Metabolic Stability Advantage of the Cyclopropyl Substituent

The cyclopropyl group is widely recognised in medicinal chemistry to resist oxidative metabolism by cytochrome P450 enzymes relative to straight‑chain or branched alkyl groups, owing to its inherent ring strain and lack of accessible C–H bonds in certain orientations. While direct microsomal stability data for this specific compound are not publicly available, SAR studies on 1,2,4‑oxadiazole series consistently demonstrate that incorporation of a 3‑cyclopropyl substituent leads to longer in vitro half‑lives compared to 3‑methyl or 3‑ethyl analogs [1]. For example, related oxadiazole‑containing FLAP inhibitors bearing cyclopropyl groups maintained low‑nanomolar potency and favorable in vivo pharmacokinetics [2].

Metabolic Stability
Class-level
Cyclopropyl substitution predicts enhanced stability vs. methyl/ethyl based on oxadiazole SAR literature.
Class-level stability context; direct microsomal data unavailable for this compound.
SAR extrapolation; experimental verification required before lead optimisation decisions.
Metabolic stability CYP450 Cyclopropyl

Synthetic Utility: Chloroacetamide as a Superior Electrophilic Handle

The 2‑chloroacetamide side‑chain of the target compound serves as an alkylating handle for nucleophilic displacement reactions—enabling selective S‑alkylation of thiols, N‑alkylation of amines, and O‑alkylation of phenols under mild conditions. The chlorine leaving group offers a balanced reactivity profile: more reactive than the corresponding acetamide (NH–Ac, non‑electrophilic) yet more controllable than the bromo‑acetamide analog, which can lead to over‑alkylation and side‑product formation in multi‑functional substrates [1]. In a direct comparison, N‑substituted 2‑chloroacetamides were successfully employed in O‑alkylation reactions of phenols with catalytic KI activation, whereas the corresponding bromo derivatives required more stringent temperature control to avoid decomposition [2].

Electrophilic Reactivity
Class-level
Reactivity ranking: Acetamide ≪ Chloroacetamide < Bromoacetamide (based on leaving-group ability).
Supports reactivity context review; compatible with catalytic KI activation for O-alkylation.
Class-level inference; specific substrate scope requires experimental confirmation.
Synthetic chemistry Electrophilic reactivity Late-stage functionalisation

Commercial Availability and Supply Chain Reproducibility

2-Chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide is listed by at least six independent chemical suppliers worldwide, including Enamine (EN300‑91444), ChemScene (CS‑0264023), AKSci (0821DM), Leyan (1334693), CymitQuimica, and ChemBase, with a standard purity specification of 95% . In contrast, the corresponding 3‑ethyl analog and the non‑chlorinated N‑(3‑cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)acetamide show significantly fewer vendor listings (typically 0‑2 sources), indicating either lower commercial demand or greater synthetic difficulty [1]. The multi‑vendor availability of the target compound reduces single‑source risk and facilitates competitive pricing for bulk procurement.

Supply Chain Redundancy
Cross-study comparable
Target: ≥6 suppliers vs. 3-ethyl analog: ≤2 suppliers; non-chlorinated analog: 0 verified suppliers.
Supports supply continuity planning for long-term research programmes.
Snapshot as of May 2026; vendor landscape may change.
Chemical sourcing Batch consistency Supply chain

Optimal Application Scenarios for 2-Chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide Based on Proven Differentiation


Fragment‑Based Lead Generation Requiring Enhanced Lipophilicity and Metabolic Stability

In fragment‑based drug discovery programmes targeting intracellular enzymes (e.g., DGAT1, FLAP), the compound's XLogP3-AA of 0.8 and the class‑level metabolic stability advantage of the cyclopropyl group make it a compelling core scaffold for hit expansion . Compared with the methyl analog (XLogP3-AA = 0.7), the target compound is predicted to exhibit superior cell permeability while maintaining an identical hydrogen‑bonding capacity (TPSA = 68 Ų). This balance is critical for achieving intracellular target engagement without compromising aqueous solubility to a level that would hinder biochemical assay interpretation.

Combinatorial Library Synthesis via Nucleophilic Displacement of the Chloroacetamide Handle

The 2‑chloroacetamide side‑chain enables parallel synthesis of diverse amide, thioether, and ether libraries through nucleophilic substitution with amines, thiols, and phenols respectively . This reactivity profile, coupled with the commercial availability of the compound from at least six independent suppliers, supports high‑throughput medicinal chemistry workflows where building‑block supply continuity is essential for SAR exploration across multiple project cycles .

Chemical Biology Probe Design Targeting Cyclopropyl‑Recognising Protein Domains

The cyclopropyl substituent is known to engage in favourable van der Waals interactions with hydrophobic pockets in certain protein targets (e.g., muscarinic receptors, GABAA benzodiazepine site) . The target compound's complexity score of 210—significantly higher than the methyl analog's 155—indicates a greater degree of three‑dimensionality, which can improve binding site complementarity and reduce off‑target promiscuity when designing chemical probes for target validation studies.

Process Chemistry Scale‑Up with Multi‑Vendor Supply Chain Security

For organisations transitioning from discovery to preclinical development, the compound's multi‑vendor availability (≥6 suppliers) mitigates single‑source dependency and price volatility . The consistent 95% purity specification across vendors, combined with standardised storage conditions (sealed, dry, 2‑8 °C), facilitates seamless batch‑to‑batch continuity during scale‑up campaigns, reducing the need for extensive re‑qualification of each new lot.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Lipophilicity and TPSA balance
Cell permeability and target engagement assays
Combinatorial library synthesis
Chloroacetamide electrophilic handle
Nucleophilic displacement scope with amines, thiols, and phenols
Chemical biology probe design
3D molecular complexity profile
Binding site complementarity screening
Process chemistry scale-up
Multi-vendor supply redundancy
Batch-to-batch consistency review
Quote Request

Request a Quote for 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.